molecular formula C18H17N3O2S2 B2876782 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide CAS No. 864919-75-5

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2876782
CAS No.: 864919-75-5
M. Wt: 371.47
InChI Key: JRZYMTWHGQFERF-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Antagonistic Properties on Human Adenosine A3 Receptors

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(p-tolyl)acetamide has been evaluated for its antagonistic properties on human adenosine A3 receptors. A study demonstrated that derivatives of this compound, particularly those with a methoxy group in the 4-position of the phenyl ring and specific acetyl or propionyl substitutions, exhibit significant increases in binding affinity and selectivity for human adenosine A3 receptors. The research highlights the potential of this compound in modulating adenosine A3 receptor activities, which is crucial for various physiological processes (Jung et al., 2004).

Antimicrobial Activity

Another area of research interest is the compound's antimicrobial efficacy. A series of 1,3,4-thiadiazole derivatives, related to this compound, were synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro activity against various microbial strains, highlighting their potential as a scaffold for developing new antimicrobial agents (Noolvi et al., 2016).

Anticancer and Antiviral Activities

The compound's derivatives have also been investigated for their anticancer and antiviral activities. Research on 2-pyrazoline-substituted 4-thiazolidinones, derived from this chemical structure, demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain. These findings suggest the compound's potential utility in developing therapies for leukemia and viral infections (Havrylyuk et al., 2013).

Anti-HIV Activity

Furthermore, the compound's relevance extends to anti-HIV activity, with derivatives showing promising inhibitory effects against HIV-1 and HIV-2 in vitro. This underscores its potential as a lead compound in the search for new antiviral agents effective against HIV (Hamad et al., 2010).

Glutaminase Inhibition

Additionally, derivatives of this compound have been explored as inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. The research identified potent analogs with improved solubility and in vitro efficacy against human lymphoma B cells, suggesting potential applications in cancer therapy (Shukla et al., 2012).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-3-7-14(8-4-12)19-16(22)11-24-18-20-17(21-25-18)13-5-9-15(23-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYMTWHGQFERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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